molecular formula C6H5IN2O2 B023111 4-Iodo-3-nitroaniline CAS No. 105752-04-3

4-Iodo-3-nitroaniline

Cat. No.: B023111
CAS No.: 105752-04-3
M. Wt: 264.02 g/mol
InChI Key: RIKZQOSCKSWUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Contemporary Halogenated Nitroaromatic Chemistry Research

Halogenated nitroaromatic compounds are a critical class of chemicals used extensively as intermediates in the synthesis of fine chemicals and active pharmaceutical ingredients. researchgate.netepa.gov A significant challenge in this field is achieving selective transformations, particularly in catalytic hydrogenation, where the nitro group is reduced to an amine. researchgate.netacs.org The carbon-halogen bond strength decreases from fluorine to iodine, making the carbon-iodine bond the most susceptible to cleavage (hydrodehalogenation) under reductive conditions. researchgate.netunimi.it

Research involving 4-Iodo-3-nitroaniline and its analogs, like 1-iodo-4-nitrobenzene (B147127), often serves as a model system to evaluate the chemoselectivity of new catalysts. researchgate.netacs.org The goal is to develop catalytic systems that can efficiently reduce the nitro group while preserving the fragile C-I bond. researchgate.net Studies have explored various catalysts, including Raney cobalt and platinum-vanadium on carbon (Pt-V/C), in both batch and continuous flow reactors to optimize reaction conditions for high selectivity toward the corresponding haloaniline. researchgate.netacs.org For instance, Raney cobalt has been identified as a highly selective catalyst for the hydrogenation of iodo-nitroaromatic compounds, minimizing the formation of deiodinated byproducts. researchgate.netacs.org

Significance of this compound as a Precursor and Functional Scaffold

The strategic placement of the amino, nitro, and iodo groups makes this compound a valuable precursor and functional scaffold in synthetic chemistry. a2bchem.com The iodo group is an excellent leaving group and a key participant in palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. a2bchem.com The amino and nitro groups can be readily transformed into other functionalities, providing a platform for building molecular complexity. a2bchem.com

This versatility is demonstrated in its application in various synthetic endeavors:

  • Pharmaceutical Intermediates: It is a key intermediate in the synthesis of the active pharmaceutical ingredients clofazimine (B1669197) and vismodegib. acs.org It also serves as a starting material for refametinib, a MEK inhibitor, through its conversion to a more complex iodo-aniline derivative. researchgate.netacs.org
  • Heterocyclic Chemistry: The compound is used to prepare other synthetically useful intermediates, such as 4-iodo-3-nitrobenzamide (B1684207), which is a precursor for antineoplastic agents.
  • Materials Science: In the field of crystal engineering, this compound has been used to form co-crystals with molecules like caffeine (B1668208). rsc.org These studies investigate how intermolecular interactions influence the structural and mechanical properties of the resulting materials, revealing that co-crystals like CAF/4I3NA tend to be brittle. rsc.org
  • Examples of Derivatives Synthesized from this compound

    DerivativeReaction Type / Subsequent UseApplication AreaReference
    N-(4-Iodo-3-nitrophenyl)benzamideAcylationSynthetic intermediate
    4-Iodo-3-nitrobenzamideMulti-step synthesisIntermediate for antineoplastic agents
    Caffeine/4-Iodo-3-nitroaniline Co-crystalCo-crystallizationCrystal engineering, materials science rsc.org
    3,4-difluoro-N2-(2-fluoro-4-iodo-phenyl)-6-methoxy-benzene-1,2-diamineSelective hydrogenationIntermediate for Refametinib (API) researchgate.netacs.org

    Overview of Key Research Domains and Methodological Approaches

    The academic study of this compound spans several key domains, primarily solid-state chemistry and synthetic methodology development.

    Solid-State Chemistry and Crystallography

    The crystal structure of this compound has been a subject of significant interest. It is isostructural (isomorphous) with 4-chloro-3-nitroaniline (B51477), and both compounds undergo a continuous second-order phase transition at low temperatures (200 K for the iodo compound). researchgate.netiucr.org These phenomena have been investigated using a combination of single-crystal X-ray diffraction, Raman spectroscopy, and differential scanning calorimetry. researchgate.net

    At room temperature, the crystal structure exhibits a disorder where the nitro group is inclined towards the benzene (B151609) ring in two different orientations. researchgate.netiucr.org This disorder is resolved at lower temperatures. iucr.org The crystal packing is characterized by a network of hydrogen bonds, including three-center N—H⋯(O)₂ bonds and two-center N—H⋯N bonds, which link the molecules into sheets. researchgate.net

    Crystallographic Data for this compound (High-Temperature Phase)

    ParameterValueReference
    Temperature293 K researchgate.net
    Crystal SystemMonoclinic iucr.org
    Space GroupP2₁/n iucr.orgugr.es
    a (Å)12.5219 ugr.es
    b (Å)4.2601 ugr.es
    c (Å)16.0008 ugr.es
    β (°)111.556 ugr.es
    Volume (ų)793.86 ugr.es

    Synthetic and Methodological Research

    Methodological research focuses on leveraging the compound's functional groups for selective chemical synthesis. As discussed, a primary area is the development of catalysts for the selective hydrogenation of the nitro group without causing deiodination. researchgate.netacs.org This research is crucial for producing high-purity halogenated anilines, which are important industrial intermediates. researchgate.net Methodologies often involve screening different catalysts (e.g., noble metal-based, Raney-type) and optimizing process parameters like temperature, pressure, and solvent in both batch and continuous-flow systems to maximize yield and selectivity. researchgate.netacs.org

    Structure

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    4-iodo-3-nitroaniline
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H5IN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RIKZQOSCKSWUPH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(C=C1N)[N+](=O)[O-])I
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H5IN2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60301141
    Record name 4-Iodo-3-nitroaniline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60301141
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    264.02 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    105752-04-3
    Record name 4-Iodo-3-nitroaniline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60301141
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 4-Iodo-3-nitrobenzenamine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Advanced Synthetic Strategies and Mechanistic Elucidation

    Contemporary Methodologies for the Preparation of 4-Iodo-3-nitroaniline

    Modern synthetic approaches to this compound leverage a variety of chemical principles, from classical electrophilic substitution to sophisticated transition metal-catalyzed reactions.

    Regioselective Iodination of Nitroaniline Precursors

    Direct iodination of 3-nitroaniline (B104315) is a primary route to this compound. The directing effects of the amino and nitro groups on the aromatic ring play a crucial role in determining the position of the incoming iodine atom.

    A common method involves the use of iodine in the presence of an oxidizing agent. For instance, a reagent system of iodine and nitric acid in acetic acid has been shown to be effective for the iodination of various activated aromatic compounds, including nitroanilines, under ambient conditions. babafaridgroup.edu.in This method offers high yields (90-98%) and short reaction times. babafaridgroup.edu.in Another approach utilizes iodine and silver sulfate (B86663) (Ag₂SO₄). uky.edunih.gov While the iodination of 3-nitroaniline with Ag₂SO₄/I₂ in ethanol (B145695) can yield a mixture of 4- and 6-iodinated products, the use of non-polar solvents can significantly improve the regioselectivity, favoring the formation of the 4-iodo isomer. uky.edu

    N-Iodosuccinimide (NIS) is another widely used iodinating agent. nih.gov The regioselectivity of NIS can be influenced by the presence of an acid catalyst. nih.gov For example, the use of NIS with p-toluenesulfonic acid (PTSA) has been reported for the iodination of various anilines. nih.gov

    Table 1: Comparison of Reagents for Regioselective Iodination of 3-Nitroaniline

    Reagent SystemSolventKey FeaturesReference
    I₂/HNO₃Acetic AcidHigh yields (90-98%), ambient temperature, short reaction time. babafaridgroup.edu.in
    Ag₂SO₄/I₂EthanolYields a mixture of 4- and 6-iodo isomers (3:1 ratio). uky.edu
    Ag₂SO₄/I₂Non-polar solventsImproved regioselectivity towards the 4-iodo isomer. uky.edu
    NIS/PTSAAcetonitrileA common method for iodinating anilines. nih.gov

    Diazotization-Mediated Iodination Protocols

    The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable method for introducing an iodo group onto an aromatic ring via a diazonium salt intermediate. scribd.comthieme-connect.describd.com This process typically involves the diazotization of an aromatic amine, such as 3-nitroaniline, with sodium nitrite (B80452) in the presence of a strong acid, followed by the introduction of an iodide source, commonly potassium iodide. scribd.comtpu.ru

    The reaction is generally carried out in two steps at low temperatures to ensure the stability of the diazonium salt. tpu.rucore.ac.uk However, one-pot procedures have been developed to streamline the process. tpu.ru For example, a one-pot method using a sulfonic acid-based cation-exchange resin in water allows for the sequential diazotization and iodination of aromatic amines, yielding iodoarenes in good yields (50-98%). tpu.ru Another innovative approach employs a polymer-supported nitrite reagent, which facilitates the one-pot diazotization–iodination and simplifies the work-up procedure. rsc.org Cooling the reaction to 10°C can suppress the formation of phenolic byproducts. rsc.org

    Solvent-free methods have also been explored, utilizing reagents like silica (B1680970) sulfuric acid and grinding techniques to promote the reaction at room temperature. thieme-connect.de

    Table 2: Diazotization-Mediated Iodination Protocols

    MethodReagentsKey FeaturesReference
    Classical SandmeyerNaNO₂, HCl/H₂SO₄, KITwo-step process, low temperature required. scribd.comtpu.ru
    Cation-Exchange ResinNaNO₂, cation-exchange resin, KIOne-pot, eco-friendly, aqueous medium. tpu.ru
    Polymer-Supported NitritePolymer-supported nitrite, KIOne-pot, simplified work-up. rsc.org
    Solvent-FreeNaNO₂, silica sulfuric acid, KIRoom temperature, grinding method. thieme-connect.de

    Transition Metal-Catalyzed Synthetic Routes

    Transition metal catalysis has emerged as a powerful tool for the synthesis of aryl iodides, offering milder reaction conditions and broader functional group tolerance compared to traditional methods. rsc.org

    Iron(III)-catalyzed iodination using NIS has been shown to be highly efficient and regioselective. core.ac.ukacs.org The use of an iron(III) triflimide catalyst, generated in situ from iron(III) chloride and a triflimide-based ionic liquid, allows for the rapid iodination of a wide range of arenes under mild conditions. core.ac.ukacs.org This system can effectively iodinate even deactivated compounds. acs.org

    The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides an alternative route for forming the C-N bond in this compound. beilstein-journals.orgacsgcipr.org This reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. acsgcipr.org While highly effective for many substrates, the success of the Buchwald-Hartwig amination can be influenced by the electronic properties of the coupling partners. researchgate.netnih.gov For instance, the reaction of p-nitroaniline has been reported to be unsuccessful under certain conditions. researchgate.netnih.gov

    Green Chemistry Approaches in this compound Synthesis

    In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. In the context of this compound synthesis, this has led to the exploration of greener alternatives to traditional reagents and solvents.

    The use of a sulfonic acid-based cation-exchange resin in water for diazotization-iodination is an example of an eco-friendly approach, as it employs a non-corrosive and reusable catalyst in an aqueous medium. tpu.ru Similarly, solvent-free methods, such as the use of nanosilica periodic acid as a catalyst for the Sandmeyer reaction, reduce the environmental impact by eliminating the need for organic solvents.

    The development of catalytic systems using more abundant and less toxic first-row transition metals, such as iron, in place of precious metals like palladium, is another key aspect of green chemistry in this field. core.ac.ukacs.org

    Optimization of Reaction Conditions and Yield Enhancement Strategies

    Maximizing the yield and purity of this compound requires careful optimization of various reaction parameters.

    Solvent Effects and Reaction Kinetics

    The choice of solvent can have a profound impact on the regioselectivity and rate of iodination reactions. In the iodination of 3-nitroaniline with silver sulfate and iodine, switching from ethanol to a non-polar solvent dramatically improves the regioselectivity in favor of the desired 4-iodo isomer. uky.edunih.gov

    In transition metal-catalyzed reactions, the solvent can also play a crucial role in activating the catalyst. For instance, in the iron(III)-catalyzed iodination of anisole (B1667542) with NIS, the use of the ionic liquid [BMIM]NTf₂ as a solvent leads to a significantly faster reaction compared to dichloromethane. core.ac.ukacs.org This acceleration is attributed to the greater cohesive pressure of the ionic liquid, which enhances the Lewis acidity of the iron catalyst. acs.org

    The kinetics of the reaction are also influenced by temperature. In diazotization-mediated iodination, maintaining a low temperature (typically 0-5°C) is critical to prevent the decomposition of the unstable diazonium salt. scribd.com However, in some one-pot procedures, the reaction can be carried out at room temperature or even elevated temperatures, depending on the specific reagents and catalysts used. thieme-connect.dersc.org For example, in a one-pot tandem diazotization–iodination process, a temperature of 60 °C was required for the reaction of a substrate with a bulky ortho-substituent to reach completion. rsc.org

    Catalyst Development and Ligand Effects

    The direct iodination of aromatic compounds, particularly those with deactivating groups, often requires catalytic activation of the iodinating agent. Research has focused on various catalytic systems to enhance the efficiency and selectivity of this transformation.

    Iron(III)-based catalysts have emerged as a powerful tool for activating N-iodosuccinimide (NIS), a common iodine source. acs.org The use of iron(III) triflimide, which can be generated in situ from iron(III) chloride, allows for the efficient iodination of a wide range of aromatic substrates under mild conditions. acs.orgthieme-connect.com For deactivated substrates like nitroanilines, these iron catalysts facilitate the reaction, which would otherwise be sluggish. thieme-connect.com The catalytic cycle is believed to involve the coordination of the Lewis acidic iron center to the NIS, rendering the iodine atom more electrophilic and susceptible to attack by the aromatic ring.

    Silver salts, such as silver sulfate (Ag₂SO₄), in combination with elemental iodine (I₂), provide another effective method for the iodination of anilines. nih.govuky.edu This system is particularly noted for its ability to influence regioselectivity, although solvent choice plays a critical role. uky.edu For substrates that are difficult to iodinate directly, alternative multi-step methods involving diazonium salt intermediates have been developed. For instance, heterogeneous catalysts composed of acidic ionic liquids immobilized on silica-coated magnetite nanoparticles (Fe₃O₄@SILnP) can facilitate the diazotization of anilines, followed by iodination with sodium iodide. rsc.org This approach offers advantages such as rapid reaction times and easy magnetic separation of the catalyst. rsc.org

    Catalyst SystemIodine SourceSubstrate ExampleKey FindingsReference
    Fe(NTf₂)₃ (Iron(III) triflimide)NIS (N-Iodosuccinimide)4-NitroanilineHighly efficient iodination of deactivated arenes; gives a single regioisomer. acs.orgthieme-connect.com
    Ag₂SO₄ (Silver Sulfate)I₂ (Elemental Iodine)3-NitroanilineYields a mixture of 4- and 6-iodo isomers; regioselectivity is solvent-dependent. nih.govuky.edu
    Fe₃O₄@SILnPNaI (via Diazonium Salt)Aromatic AminesHeterogeneous, recyclable catalyst for diazotization-iodination; rapid and high-yielding. rsc.org

    Control of Regioselectivity and Side Product Minimization

    In the synthesis of this compound from 3-nitroaniline, achieving high regioselectivity is the principal challenge. The substrate contains two directing groups: an amino (-NH₂) group, which is strongly activating and ortho-, para-directing, and a nitro (-NO₂) group, which is strongly deactivating and meta-directing. wikipedia.orgmsu.edu

    In 3-nitroaniline, the directing effects of both groups are cooperative. The amino group directs incoming electrophiles to positions 2, 4, and 6, while the nitro group directs to positions 1, 5, and the same positions 2 and 6. The most powerful activating group, the amino group, dictates the primary substitution pattern, favoring attack at the positions ortho (2 and 6) and para (4) to it. wikipedia.org Therefore, the primary products of iodination are this compound and 6-iodo-3-nitroaniline.

    The minimization of the 6-iodo isomer and other potential side products, such as di-iodinated species, depends heavily on the reaction conditions. numberanalytics.com The choice of solvent and catalyst can significantly alter the product ratio. For example, the iodination of 3-nitroaniline using Ag₂SO₄/I₂ in ethanol yields a mixture of the 4-iodo and 6-iodo products in a 3:1 ratio, indicating a preference for the less sterically hindered para position. nih.govuky.edu In contrast, performing the reaction in non-polar solvents with silver salts can lead to much more pronounced regioselectivity. uky.edu Iron-catalyzed methods using NIS have also been reported to give single regioisomers in many cases, offering a pathway to minimize side products. acs.org

    Reagent/CatalystSolventSubstrateProduct Ratio (4-iodo : 6-iodo)Reference
    Ag₂SO₄ / I₂Ethanol3-Nitroaniline3 : 1 nih.govuky.edu
    Fe(NTf₂)₃ / NISDichloromethane4-NitroanilineSole product (2-iodo-4-nitroaniline) acs.org

    Mechanistic Insights into this compound Formation

    Understanding the reaction mechanisms provides a framework for optimizing synthetic protocols and predicting outcomes. The formation of this compound is predominantly governed by the principles of electrophilic aromatic substitution.

    Electrophilic Aromatic Substitution Mechanisms

    Electrophilic aromatic substitution (SₑAr) is a fundamental reaction in which an atom on an aromatic ring, typically hydrogen, is replaced by an electrophile. wikipedia.org The reaction proceeds via a two-step mechanism. masterorganicchemistry.com

    Attack by the Aromatic Ring : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic iodine species (e.g., I⁺ generated from a source like I₂/Ag⁺ or NIS/Fe³⁺). This is the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com It leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. wikipedia.org

    Re-aromatization : A weak base (such as the solvent or counter-ion) removes a proton from the sp³-hybridized carbon atom of the sigma complex. masterorganicchemistry.com This restores the C-C pi bond and the aromaticity of the ring, yielding the final substituted product. wikipedia.org

    In the case of 3-nitroaniline, the activating, ortho-, para-directing amino group enhances the nucleophilicity of the ring, particularly at the C4 (para) and C6 (ortho) positions. The electron-donating ability of the nitrogen atom stabilizes the positive charge in the sigma complex intermediate through resonance, making the attack at these positions more favorable than at the meta position. wikipedia.org

    Role of Intermediates in Iodination Reactions

    The key intermediate in the electrophilic iodination of 3-nitroaniline is the arenium ion (sigma complex). dalalinstitute.com When the electrophile attacks the C4 position (para to the amino group), a particularly stable intermediate is formed. The positive charge can be delocalized across the ring and, crucially, onto the nitrogen atom of the amino group, forming an iminium ion resonance structure. This provides substantial stabilization compared to the intermediate formed from attack at the C5 position (meta to the amino group), where the positive charge cannot be delocalized onto the nitrogen. This enhanced stability of the intermediate for para-substitution is a major reason for the observed regioselectivity. wikipedia.org

    An alternative pathway to aryl iodides involves the formation of triazene (B1217601) intermediates. akjournals.com This method starts with the diazotization of the aniline (B41778) to form a diazonium salt. This transient species can be intercepted by a secondary amine (like pyrrolidine) to form a stable triazene. The triazene can then be isolated and later decomposed in the presence of an iodide source, often under acidic conditions, to yield the aryl iodide. akjournals.com This provides a different mechanistic route that avoids direct, and sometimes difficult, electrophilic iodination.

    Reductive and Oxidative Pathways in Aniline Derivatization

    Once formed, this compound can be further modified through reactions involving its amino and nitro functional groups. These derivatizations are crucial for building more complex molecular architectures.

    Reductive Pathways : The nitro group is highly susceptible to reduction and can be converted into a variety of other functional groups. The most common transformation is its reduction to an amino group, which can be achieved using reagents like tin(II) chloride or catalytic hydrogenation. acs.org This would convert this compound into 4-iodo-1,2-diaminobenzene. The reduction of nitroanilines can sometimes lead to oligomerization products through the formation of azo linkages as intermediates. acs.org The process is believed to proceed through nitroso (-N=O) and hydroxylamino (-NH-OH) intermediates before reaching the final amine. acs.org

    Oxidative Pathways : The amino group of an aniline derivative can undergo oxidative reactions. For example, a mild and efficient copper(I)-catalyzed oxidative coupling of anilines can produce azo compounds (R-N=N-R) or, in the case of secondary anilines, tetrasubstituted hydrazines (R₂N-NR₂). nih.gov The proposed mechanism involves the formation of nitrogen radicals which then dimerize. nih.gov Another oxidative process involves the reaction of anilines with oxidants like sodium periodate (B1199274) (NaIO₄) to achieve coupling with other aromatic amines, a reaction used in bioconjugation. nih.gov These pathways highlight the versatility of the aniline functional group in forming new N-N and C-N bonds.

    Molecular Structure, Intermolecular Interactions, and Solid State Phenomena

    Crystallographic Investigations of 4-Iodo-3-nitroaniline and Its Derivatives

    Crystallographic techniques, particularly single-crystal X-ray diffraction, have been instrumental in elucidating the detailed structural features of this compound in its solid state. These investigations have revealed a dynamic structure that responds to changes in temperature, leading to distinct phases with unique characteristics.

    Single-crystal X-ray diffraction studies have provided a precise three-dimensional map of the atomic arrangement within this compound. researchgate.net Analysis at room temperature (293 K) reveals a monoclinic crystal system. researchgate.netresearchgate.net In this high-temperature phase, the primary amine group (–NH₂) adopts a pyramidal geometry. researchgate.netnumberanalytics.com A key conformational feature is the orientation of the nitro group (–NO₂), which is inclined with respect to the plane of the benzene (B151609) ring. researchgate.netnumberanalytics.com

    At a low temperature of 120 K, the compound exists in a different phase, though it retains its fundamental molecular conformation. researchgate.net In the low-temperature structure, there are two pairs of independent molecules, with the molecules within each pair being related by noncrystallographic inversion centers. researchgate.net

    Crystallographic Data for this compound

    ParameterHigh-Temperature Phase (293 K)Low-Temperature Phase (120 K)
    Crystal SystemMonoclinicMonoclinic
    Space GroupP2₁/nP2₁/n
    a (Å)12.521912.4284
    b (Å)4.26018.4419
    c (Å)16.000815.7093
    β (°)111.556111.338
    Volume (ų)793.861537.2

    Source: Fábry et al., 2014. researchgate.netresearchgate.net

    This compound is isostructural with its chloro-analogue, 4-chloro-3-nitroaniline (B51477), and both undergo a continuous, second-order phase transition upon cooling. researchgate.netnumberanalytics.com This transition in this compound occurs at a temperature of 200 K. researchgate.netnumberanalytics.com Such transitions involve a continuous change in a structural parameter without latent heat. numberanalytics.com

    The transition from the high-temperature phase (above 200 K) to the low-temperature phase has been investigated through single-crystal X-ray diffraction, Raman spectroscopy, and differential scanning calorimetry. researchgate.netnumberanalytics.com A significant structural change accompanying this phase transition is the doubling of the b lattice parameter in the low-temperature unit cell compared to the room-temperature cell. researchgate.net This change signifies a shift to a more ordered, lower-symmetry arrangement at reduced temperatures.

    A prominent feature of the high-temperature crystal structure of this compound is the presence of conformational disorder in the nitro substituent. researchgate.netnumberanalytics.com The nitro group is disordered over two distinct orientations, inclined towards the benzene ring plane, with each site having an occupancy of 0.5. numberanalytics.com This phenomenon is attributed to the energetic competition between different hydrogen bonding configurations. researchgate.net

    Upon cooling and passing through the 200 K phase transition, this disorder is resolved. researchgate.net In the low-temperature phase, the nitro groups become fixed in a single orientation. researchgate.net The structure of this low-temperature phase exhibits inversion twinning, which can be described as the presence of stacking faults in the crystal lattice. researchgate.net This is indicated by a Flack parameter very close to 0.5, suggesting an equal presence of twinned domains. researchgate.net

    Polymorphism and Phase Transitions in Solid States

    Supramolecular Assembly and Non-Covalent Interactions

    The crystal packing of this compound is governed by a network of non-covalent interactions. These forces, though weaker than covalent bonds, are highly directional and collectively dictate the supramolecular architecture of the solid. researchgate.netmdpi.com

    Hydrogen bonds are the principal interactions defining the supramolecular structure of this compound. The molecules are linked into sheets through a combination of two primary types of hydrogen bonds. numberanalytics.com

    Firstly, there are three-center N–H⋯(O)₂ hydrogen bonds, where a single hydrogen atom from the amine group interacts with both oxygen atoms of a nitro group on an adjacent molecule. numberanalytics.com It is believed that the competition inherent in these three-centered bonds is a primary reason for the disorder observed in the nitro group at room temperature. researchgate.net

    Secondly, a moderately strong N–H⋯N hydrogen bond connects the amine group of one molecule to the amine group of another. researchgate.netresearchgate.net This interaction creates a robust backbone for the crystal structure, forming a zigzag chain with a C(3) graph-set motif that runs parallel to the monoclinic b axis. researchgate.netresearchgate.net This specific hydrogen-bonding network is preserved in both the high- and low-temperature phases of the crystal. researchgate.netresearchgate.net

    Furthermore, in the broader class of iodo-nitroaromatic compounds, short contacts between the iodine atom and an oxygen atom of a nitro group (iodo⋯nitro interactions) are recognized as a substantial factor in supramolecular aggregation. capes.gov.br These halogen-bonding interactions, alongside other weak forces, contribute to the stability and specific packing arrangement observed in the crystal lattice of this compound and its derivatives. iucr.org

    Halogen Bonding Interactions Involving the Iodine Moiety (I⋯O, I⋯nitro)

    The iodine atom in organoiodine compounds possesses an electron-deficient region, known as a σ-hole, which can participate in attractive, directional interactions with electron-rich atoms, a phenomenon termed halogen bonding. The interaction between an iodine atom and the oxygen of a nitro group (I⋯O) is a particularly robust and well-documented supramolecular synthon used in crystal engineering. core.ac.uk This iodo⋯nitro interaction has been identified as a key structure-directing force in numerous nitro-iodoarenes. core.ac.ukiucr.org

    In studies of various nitrobenzylidene-iodoaniline isomers, the I⋯O(nitro) halogen bond was observed in several structures, demonstrating its potential to direct molecular assembly. iucr.orgacs.org However, the formation of this bond is not guaranteed and competes with other potential interactions. For instance, in certain co-crystals, halogen bonds may form preferentially with other acceptor sites, such as an imine nitrogen, over the nitro oxygen. acs.org

    Aromatic π…π Stacking Interactions in Crystalline Architectures

    Aromatic π…π stacking is another significant non-covalent interaction that influences the crystal packing of planar aromatic molecules. This interaction involves the face-to-face or offset stacking of aromatic rings, contributing to the stabilization of the crystal lattice.

    In the broader family of iodo-nitroanilines and their derivatives, π…π stacking interactions are frequently observed, often working in concert with hydrogen and halogen bonds to build the final crystal architecture. iucr.orgresearchgate.net For example, in the crystal structure of 4-nitrobenzylidene-2′-iodoaniline, individual molecular chains formed by hydrogen bonds are further linked into sheets by π…π stacking interactions. researchgate.net In another isomer, these stacking interactions, combined with other forces, contribute to the formation of a complete three-dimensional structure with a centroid-to-centroid distance of 3.650 Å. iucr.org

    However, much like the iodo⋯nitro interaction, π…π stacking is not a universal feature in this class of compounds. In the specific case of 4-Iodo-2-methyl-5-nitroaniline, for instance, no significant aromatic π–π-stacking interactions are present in the crystal structure. researchgate.net The presence and geometry of these interactions are highly sensitive to the substitution pattern on the aromatic ring, which modulates the molecule's electronic distribution and steric profile.

    Construction of Complex Sheets and Three-Dimensional Frameworks

    The interplay of the aforementioned interactions—hydrogen bonding, halogen bonding, and π-stacking—results in the assembly of molecules into extended supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks.

    The crystal structure of this compound is a prime example of a sheet-like architecture. In this case, the molecules are primarily linked by a combination of hydrogen bonds. Specifically, the structure features three-center N—H⋯(O)₂ hydrogen bonds, where the amino group interacts with the two oxygen atoms of a nitro group on a neighboring molecule, alongside two-center N—H⋯N hydrogen bonds. researchgate.net This network of hydrogen bonds effectively connects the molecules into robust two-dimensional sheets. researchgate.net

    In related isomeric systems, the construction principle can be different. The combination of C—H⋯O hydrogen bonds and I⋯O(nitro) interactions can generate sheets, which are then further linked by π⋯π stacking forces to create a three-dimensional framework. iucr.org The co-crystal of caffeine (B1668208) and this compound also forms a layered structure, though it is characterized by comparatively weak intralayer interactions. rsc.org

    Co-crystallization and Crystal Engineering Principles

    Co-crystallization is a powerful crystal engineering strategy used to modify the physicochemical properties of a solid, such as solubility, stability, and mechanical behavior, without altering the covalent structure of the active molecule. ul.ie This is achieved by combining the target molecule with a carefully selected "co-former" in a specific stoichiometric ratio.

    Rational Design of Co-crystals Involving this compound

    The rational design of co-crystals hinges on the predictable formation of robust supramolecular synthons between the target molecule and the co-former. ul.iemdpi.com A systematic study on the co-crystallization of caffeine with a series of halogenated nitroanilines, including this compound, exemplifies this approach. rsc.orgscribd.com

    In this research, caffeine was chosen as a co-former, and a 1:1 co-crystal with this compound (CAF/4I3NA) was successfully synthesized and characterized. rsc.org The goal of this systematic approach was to investigate how the interplay of various functional groups across a series of related anilines would direct the resulting co-crystal structures and, consequently, their properties. rsc.orgscribd.com While computational screening methods can aid in predicting favorable co-former pairings, this study also highlighted the importance of a broad experimental search, as sometimes unexpected synthons can form. rsc.orgrsc.org

    Structure-Mechanical Property Relationships in Co-crystalline Systems

    A key motivation for co-crystal design is the ability to tune the material's mechanical properties. The arrangement of molecules and the strength of the interactions between them directly influence how a crystal responds to stress. researchgate.net

    The study of caffeine-nitroaniline co-crystals established a clear relationship between the supramolecular structure and the mechanical behavior of the crystals. rsc.orgscribd.com The co-crystals were classified based on their packing (e.g., 2D flat layer, corrugated layer, 3D interlocked) and the strength of their intermolecular interactions. rsc.org The mechanical response was assessed qualitatively by applying pressure to the crystals.

    The co-crystal of caffeine and this compound (CAF/4I3NA) was found to form a structure with weak interactions within its layers. Upon the application of mechanical stress, this co-crystal exhibited brittle fracture. rsc.orgscribd.com This behavior contrasted with other co-crystals in the same series that had strong intralayer interactions, which showed shear deformation (plasticity). rsc.org

    Co-crystalStructural MotifInteraction StrengthMechanical Behavior
    CAF/4I3NA2D LayeredWeak IntralayerBrittle Fracture rsc.org
    CAF/4Cl3NA2D LayeredWeak IntralayerBrittle Fracture rsc.org
    CAF/2I4NA2D Flat LayerStrong IntralayerShear Deformation rsc.org
    CAF/2Cl5NA2D Flat LayerStrong IntralayerShear Deformation rsc.org
    CAF/4F3NA3D Interlocked-Brittle Fracture rsc.org

    Transferability of Supramolecular Synthons

    A central goal of crystal engineering is the ability to reliably predict crystal structures based on the concept of transferable supramolecular synthons—robust and predictable patterns of intermolecular interactions. The iodo⋯nitro synthon is often considered a reliable tool in the design of new crystal structures. core.ac.uk Its robustness stems from the well-defined electronic and geometric characteristics of the halogen bond. core.ac.uk

    However, the transferability of any given synthon is not absolute. The formation of a crystal structure is a complex process of molecular recognition where various potential synthons compete. The study involving caffeine and this compound demonstrates this complexity. rsc.org While certain synthons might be anticipated based on the functional groups present, the final structure may be governed by a different, more stable arrangement. The observation that even "least expected synthons" can play a role underscores the need for comprehensive screening and characterization. rsc.org The successful application of approaches like the Supramolecular Synthon-Based Fragment Approach (SBFA) to quantify interactions shows a move towards a more predictive science, but the competition between different interaction types remains a key challenge in the field. researchgate.net

    Table of Mentioned Compounds

    Compound Name
    This compound
    Caffeine
    4-chloro-3-nitroaniline
    2-iodo-4-nitroaniline
    2-chloro-5-nitroaniline
    4-fluoro-3-nitroaniline
    4-nitrobenzylidene-2′-iodoaniline
    4-Iodo-2-methyl-5-nitroaniline

    Advanced Spectroscopic Characterization and Computational Studies

    Application of Advanced Spectroscopic Techniques

    Spectroscopic methods are fundamental in the detailed characterization of 4-iodo-3-nitroaniline, providing definitive information on its structure, purity, and molecular composition.

    Vibrational Spectroscopy (Raman and FTIR) for Structural Confirmation

    Vibrational spectroscopy, encompassing both Raman and Fourier-transform infrared (FTIR) techniques, serves as a powerful tool for confirming the molecular structure of this compound by probing its molecular vibrations. gatewayanalytical.com These techniques are complementary, as Raman spectroscopy detects changes in polarizability, making it sensitive to homo-nuclear bonds (e.g., C-C), while FTIR measures changes in dipole moment, effectively identifying hetero-nuclear functional groups. gatewayanalytical.com

    Studies on this compound and isostructural compounds like 4-chloro-3-nitroaniline (B51477) have utilized Raman spectroscopy to investigate their structures and phase transitions. researchgate.netresearchgate.net The Raman spectrum of this compound provides a unique fingerprint based on its vibrational modes. For instance, characteristic peaks corresponding to the N-H stretching of the amine group, symmetric and asymmetric stretching of the nitro (NO₂) group, and vibrations of the benzene (B151609) ring, including the C-I bond, can be identified. These experimental spectra are often interpreted with the aid of DFT calculations, which help in the precise assignment of the observed vibrational bands. researchgate.net The analysis confirms the presence and connectivity of the functional groups as dictated by its chemical name.

    Vibrational ModeTypical Wavenumber Range (cm⁻¹)Information Provided
    N-H Stretching3300-3500Confirms the presence of the primary amine (-NH₂) group.
    C-H Aromatic Stretching3000-3100Indicates the aromatic nature of the benzene ring.
    NO₂ Asymmetric Stretching1500-1560Confirms the presence of the nitro (-NO₂) group.
    NO₂ Symmetric Stretching1335-1385Further confirms the nitro group.
    C=C Aromatic Stretching1400-1600Corresponds to the vibrations of the benzene ring framework.
    C-N Stretching1250-1360Relates to the bond between the ring and the amine/nitro groups.
    C-I Stretching500-600Confirms the presence of the iodine substituent.

    Note: The exact wavenumbers for this compound would be determined from its specific experimental spectrum.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure and assessing the purity of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

    In the ¹H NMR spectrum of this compound, the protons on the aromatic ring exhibit distinct chemical shifts and coupling patterns due to the electronic effects of the iodo, nitro, and amino substituents. The electron-withdrawing nitro group and the iodo atom, along with the electron-donating amino group, create a unique electronic distribution that deshields or shields adjacent protons to varying degrees. This results in a specific set of signals in the aromatic region of the spectrum, and the integration of these signals confirms the number of protons. The protons of the amino group typically appear as a broad singlet. rsc.org

    The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. spectrabase.com The carbon atoms directly attached to the electronegative iodine and nitro groups are significantly shifted downfield. The position of the signals confirms the substitution pattern on the benzene ring. For example, in a related compound, 4-iodo-3-nitroanisole, the carbon atoms show distinct shifts that allow for full structural assignment. nih.gov NMR characterization is a standard method used in synthetic procedures involving this compound. mdpi.com

    Mass Spectrometry (GC-MS) for Compound Identification and Fragmentation Analysis

    Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for identifying this compound and analyzing its fragmentation pattern upon ionization. In GC-MS, the gas chromatograph separates the compound from any impurities, after which the mass spectrometer ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio.

    The mass spectrum of this compound will show a distinct molecular ion (M⁺) peak corresponding to its molecular weight (264.02 g/mol ). spectrabase.comepa.gov The high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). massbank.eu The presence of iodine, a heavy halogen, will also lead to characteristic isotopic patterns and fragmentation, such as the loss of the iodine atom. The analysis of these fragment ions helps to confirm the identity and structure of the compound. future4200.com

    Theoretical and Computational Chemistry Investigations

    Computational chemistry provides a theoretical framework to understand the electronic properties of this compound at a molecular level, complementing experimental findings.

    Quantum Chemical Studies (Density Functional Theory) on Electronic Structure

    Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules like this compound. researchgate.net DFT calculations can predict the optimized molecular geometry, bond lengths, and bond angles with high accuracy, which often show good agreement with data obtained from X-ray crystallography. researchgate.net

    Analysis of Intramolecular Charge Transfer (ICT) and Electronic Transitions

    The "push-pull" nature of this compound, with its electron-donating amino group and electron-withdrawing nitro group, facilitates Intramolecular Charge Transfer (ICT) upon electronic excitation. rsc.org This phenomenon is central to the optical and electronic properties of the molecule.

    Upon absorption of light, an electron is promoted from an occupied orbital (often localized on the donor part of the molecule) to an unoccupied orbital (often localized on the acceptor part). In this compound, this corresponds to a transition from a state with electron density concentrated around the amino group and the benzene ring (HOMO) to a state where the electron density is shifted towards the nitro group (LUMO). nycu.edu.twacs.org This charge redistribution is known as an ICT transition.

    Theoretical methods, particularly Time-Dependent DFT (TD-DFT), are employed to calculate the electronic absorption spectra and characterize these electronic transitions. nycu.edu.twuea.ac.uk The calculations can predict the wavelength of maximum absorption (λmax) and the nature of the transitions (e.g., π → π*). Studies on similar molecules have shown that the energy and intensity of the ICT band are sensitive to the electronic properties of the substituents and the solvent environment. rsc.org The analysis of ICT is crucial for designing molecules with specific nonlinear optical (NLO) properties, where significant charge transfer is a desirable feature. researchgate.net

    Prediction and Interpretation of Spectroscopic Signatures (e.g., SERS Enhancement Factors)

    The prediction and interpretation of spectroscopic signatures for molecules like this compound are greatly enhanced by computational methods, particularly Density Functional Theory (DFT). scirp.org These theoretical calculations can predict vibrational frequencies (FTIR and Raman) which, when compared with experimental data, provide crucial insights into the molecular structure and vibrational modes. scirp.org

    A particularly powerful technique for detecting trace amounts of substances is Surface-Enhanced Raman Scattering (SERS), which can amplify Raman signals by factors of 10⁷ to 10¹⁵. semanticscholar.org The enhancement in SERS is attributed to two main mechanisms: electromagnetic enhancement, which arises from localized surface plasmon resonance on rough metal surfaces (typically gold or silver), and chemical enhancement, which involves charge-transfer interactions between the molecule (analyte) and the metal substrate. orientjchem.orgmdpi.com

    For nitroaniline isomers, computational modeling has shown that the SERS enhancement is highly dependent on the molecule's adsorption geometry on the metal surface. scirp.org The interaction is often mediated through the lone pair electrons of the amino group and the electron-withdrawing nitro group. scirp.org DFT calculations can predict the most stable orientation of the molecule on a metal cluster and estimate the degree of charge transfer. scirp.org This charge transfer magnitude, along with the HOMO-LUMO energy gap of the analyte-metal complex, can be correlated with the observed SERS enhancement factor. scirp.org

    Studies on nitroaniline isomers have shown that the strength of the SERS signal can be influenced by the proximity of the functional groups. For instance, ortho-nitroaniline, where the amino and nitro groups are adjacent, may interact with a gold surface through both groups, affecting the enhancement factor. scirp.org It is predicted that the SERS enhancement for this compound would similarly be governed by the orientation and interaction of its amino, nitro, and iodo substituents with the SERS substrate. The relative enhancement of specific vibrational modes, such as the NO₂ stretching or NH₂ wagging modes, can provide information about the molecule's orientation on the surface. scirp.org

    Table 1: Factors Influencing SERS Enhancement for Nitroaromatic Compounds

    FactorDescriptionPredicted Effect on this compound
    Adsorption Geometry The orientation of the molecule on the metal surface. Interaction is often through the -NH₂ and -NO₂ groups. scirp.orgThe molecule's orientation will be crucial, likely involving interactions via the nitro and amino groups with the metal surface.
    Charge Transfer (CT) Electron transfer between the analyte and the metal substrate. The magnitude of CT correlates with enhancement. scirp.orgSignificant charge transfer is expected due to the electron-donating amino group and electron-withdrawing nitro and iodo groups, contributing to the chemical enhancement mechanism.
    HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital of the analyte-metal complex. scirp.orgA smaller energy gap in the complex would suggest stronger interaction and potentially a larger SERS enhancement.
    Substituent Position The relative positions of functional groups can affect steric hindrance and the ability to interact with the surface. scirp.orgThe ortho-positioning of the nitro group relative to the iodo group and meta- to the amino group will dictate the preferred binding conformation and influence which vibrational modes are most enhanced.

    Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

    Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and intermolecular interactions of molecules over time. acs.orgmun.ca This method simulates the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe structural rearrangements and interactions at an atomic level. mun.ca While specific MD studies on this compound are not widely published, the methodology can be described based on its application to similar molecules like substituted anilines and nitroaromatics. acs.orgresearchgate.net

    A typical MD simulation involves placing the molecule of interest, in this case, this compound, into a simulation box filled with a chosen solvent (e.g., water). d-nb.info The interactions between all atoms are described by a force field (e.g., AMBER, OPLS). uoa.gr The simulation then proceeds for a set amount of time (from nanoseconds to microseconds), generating a trajectory that records the position of each atom at every time step. acs.orgd-nb.info

    Analysis of the MD trajectory can reveal key information:

    Conformational Analysis: The flexibility of the molecule can be assessed by monitoring changes in dihedral angles, particularly the rotation of the nitro and amino groups relative to the benzene ring. mun.ca X-ray diffraction studies have shown that the nitro group in solid-state this compound is disordered, inclined at two different orientations relative to the benzene ring, a phenomenon driven by competing hydrogen bond interactions. nih.govresearchgate.net An MD simulation in solution would explore the energy barriers between these and other possible conformations.

    Root-Mean-Square Deviation (RMSD): This metric is used to quantify the change in the molecule's conformation from its initial structure over time. Plateaus in the RMSD plot can indicate stable conformational states. acs.org

    Intermolecular Interactions: MD simulations explicitly model interactions between the solute and solvent molecules. For this compound, this would involve analyzing the formation and lifetime of hydrogen bonds between the amino group and water molecules, as well as weaker interactions involving the nitro and iodo groups. researchgate.net The spatial distribution of solvent molecules around the solute can be visualized to understand the hydration structure. researchgate.net

    By clustering the conformations sampled during the simulation, the most probable and energetically favorable structures in a given environment can be identified, providing a dynamic picture that complements static experimental data. biorxiv.org

    Solvent Effects on Molecular Properties and Reactivity

    The molecular properties and reactivity of push-pull molecules, which contain both electron-donating and electron-withdrawing groups, are often highly sensitive to the solvent environment. This compound, with its electron-donating amino (-NH₂) group and electron-withdrawing nitro (-NO₂) and iodo (-I) groups, is expected to exhibit significant solvent-dependent properties, a phenomenon known as solvatochromism. orientjchem.orgresearchgate.net

    Computational studies on similar molecules like para-nitroaniline (pNA) have demonstrated that solvent polarity plays a crucial role in determining their electronic structure and spectroscopic behavior. chemrxiv.orgjournalirjpac.com These effects are typically modeled using methods like DFT combined with a Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. eurjchem.comresearchgate.net

    Key molecular properties affected by the solvent include:

    Electronic Absorption Spectra: The intramolecular charge transfer (ICT) from the amino group to the nitro group is a key electronic transition in nitroanilines. chemrxiv.org Polar solvents tend to stabilize the more polar excited state more than the ground state. This stabilization leads to a decrease in the transition energy, resulting in a bathochromic shift (a shift to longer wavelengths, or red-shift) in the UV-Vis absorption spectrum. nih.govsciencepublishinggroup.com Conversely, non-polar solvents result in absorption spectra closer to the gas-phase values. chemrxiv.org

    Dipole Moment: The dipole moment of the molecule is expected to increase in more polar solvents. journalirjpac.com The increased charge separation in the ground state, induced by the solvent's reaction field, enhances the molecular dipole moment. Studies on pNA derivatives show a clear trend of increasing dipole moment with increasing solvent polarity. journalirjpac.com

    Reactivity: Changes in the electronic structure induced by the solvent can affect the molecule's reactivity. The HOMO-LUMO energy gap is a common indicator of chemical reactivity; a smaller gap generally implies higher reactivity. journalirjpac.com As polar solvents stabilize the charge-transfer state, they can reduce the HOMO-LUMO gap, thereby increasing the molecule's reactivity and polarizability. journalirjpac.com

    Table 2: Predicted Solvent Effects on Molecular Properties of this compound

    PropertySolvent PolarityPredicted EffectRationale
    UV-Vis λmax IncreasingBathochromic Shift (Red Shift)Stabilization of the more polar intramolecular charge-transfer (ICT) excited state. chemrxiv.orgsciencepublishinggroup.com
    Dipole Moment (µ) IncreasingIncreaseEnhanced charge separation in the ground state due to the solvent's reaction field. journalirjpac.com
    HOMO-LUMO Gap IncreasingDecreaseStabilization of the LUMO associated with the electron-withdrawing groups, leading to enhanced reactivity. journalirjpac.com
    Vibrational Frequencies IncreasingShifts in specific modes (e.g., -NO₂)Solvent-solute interactions, such as hydrogen bonding, can perturb specific vibrational frequencies. nih.gov

    Derivatization Chemistry and Applications in Functional Molecule Synthesis

    Chemical Transformations of 4-Iodo-3-nitroaniline

    The reactivity of the amino, nitro, and iodo groups on the aniline (B41778) ring enables a wide range of derivatization reactions. These transformations are crucial for constructing more elaborate molecular architectures. a2bchem.com

    The amino group of this compound can be readily functionalized through various reactions, including amidation and benzoylation.

    Amidation: This reaction involves the formation of an amide bond by reacting the amino group with a carboxylic acid or its derivative. For instance, N-acylated dipeptide-like compounds can be synthesized by the amidation of the free amino functional group with fatty acids. google.com A general method for the synthesis of aminoacyl p-nitroanilines involves the in situ formation of a selenocarboxylate intermediate of protected amino acids, followed by amidation with an azide. beilstein-journals.org

    Benzoylation: The amino group can be benzoylated using reagents like benzoyl chloride. nih.gov This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. nih.gov Copper oxide has also been shown to be an effective catalyst for the benzoylation of amines under solvent-free conditions. tsijournals.com

    A study on the benzoylation of various anilines, including nitro-substituted ones, demonstrated that the reaction of 3-nitroaniline (B104315) with benzoyl chloride can yield 3-nitrobenzanilide. nih.gov

    Table 1: Examples of Amidation and Benzoylation Reactions

    Reactant 1Reactant 2ProductReaction Type
    This compoundCarboxylic Acid DerivativeN-(4-iodo-3-nitrophenyl)amideAmidation
    This compoundBenzoyl ChlorideN-(4-iodo-3-nitrophenyl)benzamideBenzoylation

    The nitro group in this compound is a key functional group that can be modified, most commonly through reduction to an amino group. This transformation is a critical step in the synthesis of many functional molecules.

    The reduction of nitroarenes can be achieved using various reagents and conditions, and the choice of reducing agent can be crucial for chemoselectivity, especially in polynitro compounds. organic-chemistry.orgstackexchange.com Common methods for nitro group reduction include:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or hydrazine (B178648) hydrate. organic-chemistry.org

    Metal-Based Reductions: Reagents like iron in acidic media (Béchamp reduction), stannous chloride, or sodium borohydride (B1222165) in the presence of a catalyst are frequently used. unimi.it

    Metal-Free Reductions: Methods using reagents like trichlorosilane (B8805176) and a tertiary amine, or tetrahydroxydiboron (B82485) have been developed for a mild and chemoselective reduction of nitro groups. organic-chemistry.org

    The reduction of a nitro group to an amine drastically changes the electronic properties of the benzene (B151609) ring, converting an electron-withdrawing group into a strong electron-donating group. spcmc.ac.in This is a powerful strategy in multi-step synthesis to control the regioselectivity of subsequent reactions. spcmc.ac.in For instance, in dinitro compounds, one nitro group can often be selectively reduced. dergipark.org.tr In dinitrophenols and their ethers, a nitro group ortho to the hydroxyl or alkoxy group is preferentially reduced. stackexchange.com

    While direct examples of introducing spiroamine scaffolds starting from this compound are not prevalent in the searched literature, the derivatization of its functional groups provides pathways to complex structures that could include spirocyclic systems. The synthesis of spiro-compounds often involves intramolecular reactions. The functional groups of this compound can be elaborated to create precursors for such cyclizations. For example, the amino group could be alkylated with a chain containing a suitable functional group that can then react with another part of the molecule to form the spirocyclic ring.

    Modification of the Nitro Group

    This compound as a Strategic Intermediate in Organic Synthesis

    The trifunctionality of this compound makes it a valuable intermediate for the synthesis of a wide array of functional molecules, including pharmaceuticals and dyes. a2bchem.com The iodo group is particularly useful for cross-coupling reactions, allowing for the introduction of various substituents. a2bchem.com

    Quinolines: this compound can serve as a precursor for substituted anilines that are then used to construct quinoline (B57606) rings. The synthesis of quinolines can be achieved through methods like the Skraup and Doebner-von Miller reactions, which involve the reaction of anilines with α,β-unsaturated carbonyl compounds under acidic conditions. researchgate.net A more modern approach involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can be prepared from anilines like this compound after suitable modifications. researchgate.netacs.orgnih.gov For example, N-(2-alkynyl)anilines can be cyclized using reagents like iodine monochloride (ICl) or iodine (I₂) to produce 3-iodoquinolines. researchgate.netacs.org

    Indoles: The synthesis of indole (B1671886) derivatives can be achieved through various methods starting from substituted anilines. The Bartoli reaction, for instance, allows for the synthesis of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. rsc.org By first reducing the nitro group of a derivative of this compound, one could potentially access precursors for other indole syntheses like the Fischer indole synthesis. rsc.org A general synthesis of polysubstituted indoles involves the reaction of N-arylhydroxylamines (obtained from the reduction of nitroarenes) with conjugated terminal alkynes. nih.gov

    Imidazoles: While direct synthesis routes to imidazoles from this compound were not detailed in the provided search results, the functional groups of this compound can be manipulated to form the necessary precursors for imidazole (B134444) ring formation. For example, the reduction of the nitro group to an amine would yield a diamine derivative (after further substitution at the iodo position), which is a common precursor for imidazole synthesis.

    This compound and its derivatives are used in the synthesis of dyes and pigments. a2bchem.comdataintelo.comchemicalbook.in The amino group can be diazotized and coupled with various aromatic compounds to form azo dyes. The specific substituents on the aniline ring, such as the iodo and nitro groups, influence the color and properties of the resulting dye. For example, 4-methyl-3-nitroaniline (B15663) is used as an intermediate for dyes and pigments. chemicalbook.in The synthesis of disperse dyes often involves the diazotization of heterocyclic arylamines and coupling with other components. researchgate.net The presence of a nitro group is common in dye precursors. researchgate.net

    Preparation of Organometallic Reagents and Their Applications

    The carbon-iodine bond in this compound is the principal site for derivatization via organometallic chemistry. This functionality allows the molecule to serve as a versatile building block in the synthesis of more complex functional molecules. While the direct formation of highly reactive organometallic species like Grignard or organolithium reagents from this compound is challenging due to the presence of the acidic amine (-NH₂) and reducible nitro (-NO₂) groups, the compound is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. mt.commt.com In these transformations, a pre-formed organometallic reagent is coupled with the aryl iodide, or an organometallic intermediate is generated in situ. wikipedia.orguwindsor.ca These methods provide powerful and modular routes for carbon-carbon bond formation. solubilityofthings.com

    Suzuki-Miyaura Coupling

    The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating a carbon-carbon bond between an organoboron compound and an organohalide. harvard.edu For this compound, this reaction facilitates the synthesis of substituted 2-nitro-4-aminobiphenyls, which are valuable precursors for various dyes, pharmaceuticals, and heterocyclic compounds like carbazoles. acs.orggre.ac.uk The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. harvard.edulibretexts.org The high reactivity of the C-I bond in this compound allows the coupling to proceed under relatively mild conditions. acs.org Research on similar substrates, such as 1-iodo-4-nitrobenzene (B147127), demonstrates that these couplings are high-yielding and tolerant of the nitro group. acs.org

    Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

    Coupling Partner (Organoboron) Catalyst System Base Solvent Product Type
    Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Water 2-Nitro-4-amino-1,1'-biphenyl
    4-Methoxyphenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ 1,4-Dioxane/Water 4'-Methoxy-2-nitro-1,1'-biphenyl-4-amine
    Thiophene-2-boronic acid PdCl₂(dppf) Cs₂CO₃ DMF 4-(Thiophen-2-yl)-3-nitroaniline

    This table presents illustrative data based on established Suzuki-Miyaura reaction protocols for nitro-substituted aryl iodides. harvard.eduacs.orgmdpi.com

    Sonogashira Coupling

    The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. mdpi.commdpi.com This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base, such as triethylamine, which also often serves as the solvent. walisongo.ac.id When applied to this compound, the Sonogashira coupling yields 4-alkynyl-3-nitroaniline derivatives. These products are highly useful intermediates for synthesizing nitrogen-containing heterocycles, conjugated polymers, and molecular electronics. mdpi.com Studies involving the coupling of 1-iodo-4-nitrobenzene with various terminal alkynes have shown the reaction to be efficient and high-yielding, indicating a similar utility for this compound. walisongo.ac.idnih.gov

    Table 2: Representative Conditions for Sonogashira Coupling of this compound

    Coupling Partner (Alkyne) Catalyst System Base Solvent Product Type
    Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Triethylamine THF 4-(Phenylethynyl)-3-nitroaniline
    Trimethylsilylacetylene Pd(OAc)₂ / CuI Dabco DMF 3-Nitro-4-((trimethylsilyl)ethynyl)aniline
    2-Methyl-3-butyn-2-ol Pd(PPh₃)₄ / CuI Diisopropylamine Toluene 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)-3-nitroaniline

    This table presents illustrative data based on established Sonogashira reaction protocols for nitro-substituted aryl iodides. walisongo.ac.idnih.govrsc.org

    Stille Coupling

    The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane), catalyzed by a palladium complex. wikipedia.orgikm.org.my A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents, which are generally unaffected by air or moisture. wikipedia.orgnrochemistry.com This reaction allows for the introduction of a wide variety of alkyl, vinyl, aryl, and other organic groups at the 4-position of the this compound core. The resulting products serve as building blocks for complex natural products and materials. ikm.org.myorganic-chemistry.org The mechanism involves oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. nrochemistry.com

    Table 3: Representative Conditions for Stille Coupling of this compound

    Coupling Partner (Organostannane) Catalyst System Additive Solvent Product Type
    Tributyl(phenyl)stannane Pd(PPh₃)₄ - Toluene 2-Nitro-4-amino-1,1'-biphenyl
    Tributyl(vinyl)stannane Pd(OAc)₂ / P(furyl)₃ - DMF 3-Nitro-4-vinylaniline
    (Thiophen-2-yl)trimethylstannane Pd₂(dba)₃ / AsPh₃ LiCl Dioxane 4-(Thiophen-2-yl)-3-nitroaniline

    This table presents illustrative data based on established Stille reaction protocols for related substrates. nrochemistry.comorganic-chemistry.org

    Advanced Research on Biological Activity Mechanisms and Pharmacological Potential

    Mechanistic Investigations of Related Nitroaromatic Compound Bioactivity

    The biological effects of many nitroaromatic compounds are not exerted by the parent molecule itself but rather by reactive intermediates formed through metabolic processes within the cell. This bioactivation is a critical step in their mechanism of action. svedbergopen.comencyclopedia.pub

    Prodrug Activation via Enzymatic Reduction to Nitroso Derivatives

    A common feature of nitroaromatic compounds is their function as prodrugs, which are inactive molecules that are converted into their active forms in the body. svedbergopen.com The activation process is initiated by the reduction of the nitro group (-NO₂). encyclopedia.pubnih.gov This reduction can proceed through a series of steps, often catalyzed by enzymes known as nitroreductases. svedbergopen.comencyclopedia.pub

    The initial step in the two-electron reduction pathway leads to the formation of a nitroso derivative (-NO). oup.comresearchgate.net This transformation is a key activation step, as the resulting nitroso intermediate is often more reactive than the parent nitro compound. researchgate.net While the nitroso intermediate is a crucial species, it is often transient and not easily detected because the subsequent reduction to a hydroxylamine (B1172632) derivative can be much faster. oup.comnih.gov

    The general mechanism for the two-electron reduction is as follows: Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-N(OH)₂ → Ar-NO + H₂O mdpi.com

    Role of Cellular Reducing Systems in Bioactivation

    The bioactivation of nitroaromatic compounds is dependent on the presence of cellular reducing systems that can donate electrons. mdpi.com Various flavoenzymes, which are enzymes that use flavin cofactors like FAD (flavin adenine (B156593) dinucleotide) or FMN (flavin mononucleotide), play a pivotal role in this process. nih.govmdpi.com These enzymes utilize cellular reducing equivalents, primarily from NADPH or NADH, to catalyze the reduction of the nitro group. nih.gov

    Cellular enzymes implicated in the bioactivation of nitroaromatics include:

    Type I (Oxygen-Insensitive) Nitroreductases: These enzymes catalyze the two-electron reduction of nitroaromatics to form nitroso and subsequently hydroxylamino intermediates. oup.comnih.gov They are found in various bacteria and are considered important for the selective toxicity of some nitroaromatic drugs against these organisms. scielo.br

    Type II (Oxygen-Sensitive) Nitroreductases: These enzymes catalyze a single-electron transfer to the nitroaromatic compound, forming a nitro anion radical. oup.com In the presence of oxygen, this radical can transfer the electron to molecular oxygen, regenerating the parent nitro compound and producing a superoxide (B77818) anion, leading to a futile cycle and oxidative stress. scielo.broup.com

    NADPH:Cytochrome P-450 Reductase: This enzyme, located in the endoplasmic reticulum of eukaryotic cells, primarily reduces nitroaromatics via a one-electron pathway, contributing to redox cycling and oxidative stress. mdpi.com

    NAD(P)H:Quinone Oxidoreductase (NQO1): This cytosolic enzyme catalyzes the two-electron reduction of various compounds, including some nitroaromatics. mdpi.comnih.gov

    The specific enzymes involved and the predominant reduction pathway (one- or two-electron) can vary depending on the specific nitroaromatic compound, the cell type, and the local oxygen concentration. mdpi.comresearchgate.net

    Formation of Reactive Intermediates and Their Cellular Consequences

    The enzymatic reduction of nitroaromatic compounds generates a cascade of reactive intermediates that are largely responsible for their biological effects. svedbergopen.comresearchgate.net

    The key reactive species formed include:

    Nitro Anion Radical (Ar-NO₂⁻•): Formed through a one-electron reduction, this radical can react with molecular oxygen to produce superoxide anions (O₂⁻•), which can lead to the formation of other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). scielo.brresearchgate.net This process, known as redox cycling, can induce significant oxidative stress, leading to damage of cellular macromolecules such as lipids, proteins, and DNA. researchgate.net

    Nitroso Intermediate (Ar-NO): This electrophilic species can covalently bind to cellular nucleophiles, including thiol groups in proteins and glutathione, potentially leading to enzyme inactivation and disruption of cellular redox balance. nih.gov

    Hydroxylamine Derivative (Ar-NHOH): This intermediate can also be oxidized back to the nitroso derivative, contributing to futile cycling. Furthermore, it can be protonated and lose water to form a highly reactive nitrenium ion (Ar-NH⁺), which can form adducts with DNA, leading to mutations and genotoxicity. researchgate.net

    The cellular consequences of the formation of these reactive intermediates are manifold and can include:

    Oxidative Stress: The excessive production of ROS can overwhelm the cell's antioxidant defenses, leading to peroxidative damage to cell membranes and other cellular components. researchgate.net

    DNA Damage: Direct adduction of reactive intermediates to DNA bases or oxidative damage to DNA by ROS can cause strand breaks and mutations, which can trigger cell death pathways or lead to carcinogenesis. researchgate.netnih.gov

    Protein Dysfunction: Covalent modification of proteins by reactive intermediates can alter their structure and function, leading to the inhibition of critical enzymes and disruption of cellular signaling pathways.

    Exploration of Potential Biological Targets and Signaling Pathways

    The cellular damage induced by the reactive metabolites of nitroaromatic compounds can trigger various signaling pathways, ultimately leading to specific cellular outcomes such as the inhibition of cell growth or programmed cell death.

    Interaction with Enzymes and Protein Modulation (e.g., Poly(ADP-ribose) Polymerase Inhibition)

    The reactive intermediates generated from nitroaromatic compounds can interact with and modulate the activity of various cellular proteins. A notable example of a protein family that can be targeted, either directly or indirectly, by the consequences of nitroaromatic bioactivation is the Poly(ADP-ribose) Polymerase (PARP) family of enzymes. mdpi.com

    PARPs are crucial enzymes involved in DNA repair. mdpi.com When DNA single-strand breaks occur, which can be a consequence of the oxidative stress and reactive intermediates generated by nitroaromatic compounds, PARP-1 is recruited to the site of damage. mdpi.com The inhibition of PARP enzymes is a promising strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways. mdpi.comnih.gov While direct inhibition of PARP by 4-iodo-3-nitroaniline has not been documented, the principle of targeting DNA repair pathways is relevant to the broader class of DNA-damaging agents. The inhibition of PARP can lead to the accumulation of DNA damage and sensitize cancer cells to the cytotoxic effects of such agents. itn.pt

    Furthermore, the selenoprotein thioredoxin reductase (TrxR) has been identified as a target for some nitroaromatic compounds. researchgate.net TrxR is a key enzyme in the cellular antioxidant system. Its inhibition can exacerbate oxidative stress and induce apoptosis. researchgate.net

    Induction of Apoptosis and Inhibition of Cell Proliferation

    A significant outcome of the cellular stress and damage caused by the bioactivation of nitroaromatic compounds is the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death. nih.govnih.gov

    The mechanisms leading to these effects can include:

    Cell Cycle Arrest: DNA damage can trigger cell cycle checkpoints, leading to a halt in cell division to allow for DNA repair. For instance, some nitroaromatic compounds have been shown to cause cell cycle arrest in the G2/M phase. nih.gov If the damage is too extensive to be repaired, the cell may be directed towards apoptosis.

    Mitochondrial Apoptotic Pathway: Oxidative stress and DNA damage can lead to the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. nih.gov This initiates a cascade of caspase activation (e.g., caspase-9 and caspase-3), which are proteases that execute the apoptotic program, leading to characteristic morphological changes like DNA condensation and fragmentation. nih.gov

    Induction of Autophagy: In some cases, nitroaromatic compounds can also induce autophagy, a cellular process of self-digestion of damaged organelles and proteins. nih.gov While autophagy can sometimes be a survival mechanism, it can also contribute to cell death. nih.gov

    Recent studies on novel nitroaromatic compounds have demonstrated their ability to inhibit the proliferation of various cancer cell lines at nanomolar concentrations and to induce apoptosis and cellular senescence. nih.gov

    Influence on Specific Cellular Pathways (e.g., Hedgehog pathway)

    The Hedgehog (Hh) signaling pathway is crucial for embryonic development and its aberrant activation is implicated in the development of various cancers. portico.org The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which alleviates its inhibition of the Smoothened (SMO) receptor. Activated SMO then triggers a downstream signaling cascade culminating in the activation of Gli transcription factors, which regulate the expression of genes involved in cell proliferation and survival. google.com

    While direct studies detailing the influence of this compound on the Hedgehog pathway are not extensively documented, the structural motifs present in this compound are found in molecules known to inhibit this pathway. For instance, the core structure of vismodegib, a known SMO inhibitor, involves a substituted aniline (B41778) derivative. portico.org Research into multitarget Hedgehog pathway inhibitors has explored a variety of chemical scaffolds, some of which bear resemblance to derivatives of this compound, suggesting that this compound could serve as a valuable starting point for the development of new Hh pathway modulators. google.com The inhibition of the Hh pathway, particularly at the level of SMO, has proven to be a viable strategy in cancer therapy. researchgate.net

    Derivatives of this compound could potentially interact with key components of the Hh pathway, such as the SMO receptor. The electronic and steric properties conferred by the iodo and nitro groups on the aniline ring could influence binding affinity and inhibitory activity. The development of inhibitors that target the Hh pathway is an active area of research, with a focus on overcoming resistance to existing drugs and improving therapeutic outcomes. google.com

    Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

    Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies are crucial for optimizing their pharmacological potential.

    Design and Synthesis of Analogs with Enhanced Activity

    The design and synthesis of analogs of this compound aim to enhance its biological activity by systematically modifying its chemical structure. The core aniline ring with its iodo and nitro substituents provides a scaffold that can be elaborated through various synthetic strategies. a2bchem.com

    One common approach involves the modification of the amino group. For example, acylation of the amino group to form amides can lead to compounds with altered pharmacokinetic and pharmacodynamic properties. The nature of the acyl group, whether aliphatic or aromatic, can significantly impact activity. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, at the iodo position allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups. These modifications can influence the molecule's interaction with its biological target.

    The synthesis of such analogs often involves multi-step reaction sequences. For instance, starting from a substituted nitroaniline, a series of reactions including halogenation, nitration, and coupling reactions can be employed to build molecular complexity. acs.org The choice of synthetic route is often guided by the desired final structure and the need for regiochemical control. mdpi.com

    Below is an interactive table summarizing the synthesis of various bioactive analogs based on nitroaniline scaffolds.

    Starting MaterialReaction TypeReagentsProduct TypePotential ApplicationReference
    2-chloro-5-nitroanilineSandmeyer reaction, Suzuki couplingNaNO₂, KI, Pd(PPh₃)₄Phenylpyridine derivativeHedgehog pathway inhibitor intermediate portico.org
    3-nitroaniline (B104315)AcylationCarboxylic acid, coupling agentN-acylated nitroanilineAntiplasmodial mdpi.com
    2-iodo-3-(trifluoromethyl)benzoic acidUllmann-like ether synthesisPhenol, Cu catalystDiaryl etherAntiplasmodial intermediate mdpi.com
    4-fluoro-2-nitroanilineNucleophilic aromatic substitutionEthyl bromoacetateQuinoxaline precursorKinase inhibitor mdpi.com

    Evaluation of Selectivity in Biological Systems

    Selectivity is a critical parameter for any therapeutic agent, as it determines the extent to which a drug acts on its intended target versus off-targets, thereby influencing its efficacy and side-effect profile. For bioactive derivatives of this compound, evaluating their selectivity is a key step in their development.

    The selectivity of these compounds can be assessed through a variety of in vitro and in vivo assays. For instance, if a derivative is designed as a kinase inhibitor, its activity would be tested against a panel of different kinases to determine its selectivity profile. A highly selective inhibitor will show potent activity against its target kinase with minimal inhibition of other kinases. mdpi.com

    The structural features of the this compound derivatives play a significant role in determining their selectivity. The nature and position of substituents can create specific interactions with the target protein, such as hydrogen bonds or hydrophobic interactions, that are not possible with other proteins. For example, the presence of a halogen atom like iodine can lead to halogen bonding, which can contribute to both affinity and selectivity.

    In the context of anticancer agents, selectivity often refers to the ability of a compound to preferentially kill cancer cells over normal cells. Some prodrugs are designed to be activated by specific enzymes that are overexpressed in tumor cells. For example, the prodrug 4-iodo-3-nitrobenzamide (B1684207) is selectively reduced to a toxic species in cancer cells due to a deficiency in a specific mitochondrial energy transfer process in these cells. nih.gov This represents a powerful strategy for achieving selective tumoricidal activity.

    The evaluation of selectivity is an iterative process, where the data from selectivity assays feeds back into the design of new analogs with improved selectivity profiles. This iterative cycle of design, synthesis, and testing is central to the discovery of new and effective therapeutic agents. nih.gov

    Below is a data table outlining the key considerations for evaluating the selectivity of bioactive compounds.

    Evaluation ParameterMethodDesired OutcomeImportance
    Target AffinityIn vitro binding assays (e.g., SPR, ITC)High affinity for the intended targetDetermines potency
    Off-Target ProfilingKinase panels, receptor screeningLow affinity for off-targetsMinimizes side effects
    Cellular PotencyCell-based functional assaysPotent activity in target-expressing cellsConfirms cellular activity
    CytotoxicityViability assays in normal vs. cancer cellsHigher toxicity in cancer cellsIndicates therapeutic window

    Applications in Advanced Functional Materials

    Development of Materials with Unique Optical Properties

    The specific arrangement of functional groups on the benzene (B151609) ring of 4-iodo-3-nitroaniline gives rise to significant intramolecular charge transfer, a key characteristic for developing materials with novel optical functionalities. This has led to investigations into its non-linear optical properties and its potential use in generating terahertz radiation.

    Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding use in optical switching, data storage, and frequency conversion. jhuapl.eduinoe.rorsc.org Organic molecules with a "push-pull" electronic structure, like nitroanilines, are particularly promising candidates for NLO applications. researchgate.net The intramolecular charge transfer from the electron-donating amino group (-NH₂) to the electron-withdrawing nitro group (-NO₂) through the π-conjugated system of the benzene ring is the primary source of high NLO response. researchgate.net

    Research into related nitroaniline derivatives has demonstrated their significant NLO capabilities. The efficiency of these materials is often evaluated by techniques such as the Kurtz-Perry powder method, which measures the second-harmonic generation (SHG) efficiency. researchgate.net For instance, 1-iodo-3-nitrobenzene (B31131) has been identified as a potentially capable material for NLO applications. researchgate.net While specific quantitative NLO data for this compound is not extensively documented in the provided search results, its molecular structure strongly suggests it possesses NLO properties comparable to other studied nitroanilines. The presence of the heavy iodine atom can further influence the crystal packing and electronic properties, potentially enhancing the NLO response.

    Table 1: Comparison of NLO-Relevant Properties in Nitroaniline Derivatives This table is generated based on conceptual data and properties of similar compounds discussed in the search results.

    Compound Key Structural Feature NLO Property Investigated Potential Advantage
    This compound Push-pull system with heavy atom (Iodine) Second-Harmonic Generation (SHG) Heavy atom may influence crystal packing for favorable phase-matching.
    m-Nitroaniline Push-pull system Third-Order NLO (χ(3)) inoe.ro Studied for saturation absorption and nonlinear refraction. inoe.ro
    p-Nitroaniline Maximized resonance stabilization Second-Order Polarizability (β) acs.org Strong intramolecular charge transfer. researchgate.net

    Terahertz (THz) radiation, occupying the frequency range between microwave and infrared, has applications in spectroscopy, security screening, and medical imaging. semanticscholar.org A prominent method for generating tunable THz waves is difference-frequency generation (DFG) in NLO crystals. semanticscholar.orgresearchgate.net

    Organic crystals are highly effective for THz wave generation due to their large second-order optical nonlinearities. semanticscholar.org Research has shown that nitroaniline-based organic crystals are particularly promising. For example, single crystals of 3-nitroaniline (B104315) have demonstrated the ability to generate coherent terahertz waves. Furthermore, derivatives like N-benzyl-2-methyl-4-nitroaniline (BNA) have been used to create widely tunable and powerful THz sources. semanticscholar.orgresearchgate.netnih.gov The efficiency of THz generation in these materials relies on factors like a high NLO coefficient and favorable phase-matching characteristics between the optical pump waves and the generated THz wave. semanticscholar.orgresearchgate.net

    Given that this compound is a crystalline NLO material, it stands as a suitable candidate for investigation in THz wave generation. researchgate.netnih.gov Its hydrogen-bonded crystal structure and inherent nonlinear optical properties are prerequisites for the DFG process. researchgate.net

    Investigation of Non-linear Optical (NLO) Properties

    Integration into Polymer and Composite Systems

    The functional groups of this compound allow for its incorporation into larger macromolecular structures, such as polymers and composites, to impart specific properties.

    Derivatives of aniline (B41778) are sometimes used as additives to modify the properties of polymers. For example, 3-nitroaniline can be added to polymers to improve characteristics like thermal stability and color retention. The introduction of this compound into a polymer matrix could offer similar benefits. Furthermore, its distinct chemical structure could be leveraged to introduce other functionalities, such as high refractive index or radiation shielding, owing to the presence of the heavy iodine atom. The development of polyoxometalate–polymer composites highlights a strategy where functional molecules are integrated into polymer matrices to create high-performance materials. mdpi.com

    Conductive polymers are a class of organic materials with the ability to conduct electricity, finding applications in electronics, sensors, and energy storage. numberanalytics.com Polyaniline is one of the most studied conductive polymers. numberanalytics.com Aniline and its derivatives are the fundamental building blocks for synthesizing polyaniline.

    This compound serves as a potential monomer or a precursor for creating functionalized conductive polymers. a2bchem.com The amino group can participate in polymerization reactions, while the iodo and nitro groups offer sites for subsequent chemical modifications. a2bchem.com The iodo group, in particular, is amenable to various cross-coupling reactions, which allows for the attachment of other functional moieties to the polymer backbone, enabling the fine-tuning of its electronic and physical properties. a2bchem.com

    Role as Polymer Additives for Enhanced Properties

    Design of Stimuli-Responsive Materials based on Phase Transitions

    Stimuli-responsive materials, which change their properties in response to external triggers like temperature, are critical for developing sensors, actuators, and smart devices. numberanalytics.com Reversible solid-state phase transformations are a key mechanism for creating such materials. researchgate.net

    This compound is a notable example of a molecular crystal that exhibits a temperature-induced phase transition. researchgate.netnih.gov Research has shown that it undergoes a continuous, second-order phase transition at 200 K (-73 °C). researchgate.netnih.gov This transition has been characterized using single-crystal X-ray diffraction, Raman spectroscopy, and differential scanning calorimetry. researchgate.netnih.gov

    At room temperature (the high-temperature phase), the nitro group of the molecule is disordered, occupying two different orientations relative to the benzene ring plane. researchgate.netnih.gov Upon cooling below 200 K, the structure transitions to a low-temperature phase where this disorder is removed, and the nitro groups become ordered. nih.gov This structural change is accompanied by a doubling of the 'b' crystallographic axis. nih.gov The driving force for this phase transition appears to be the competition between different hydrogen bonding interactions within the crystal lattice, specifically the three-centered N—H···O hydrogen bonds involving the primary amine and the nitro group. researchgate.netnih.gov The reversibility of this transformation makes this compound a model compound for designing stimuli-responsive materials based on molecular-level structural changes. researchgate.net

    Table 2: Phase Transition Data for this compound Data extracted from single-crystal X-ray diffraction and calorimetry studies. researchgate.netnih.gov

    Property High-Temperature Phase (>200 K) Low-Temperature Phase (<200 K)
    Transition Temperature N/A 200 K
    Nature of Transition N/A Continuous (Second-Order)
    Crystal System Monoclinic Monoclinic
    Key Structural Feature Disorder of the nitro substituent Ordered nitro substituent
    Unit Cell Parameter 'b' Standard Doubled relative to high-T phase
    Driving Mechanism Competition in N—H···O and N—H···N hydrogen bonds Resolution of hydrogen bond competition

    | Experimental Probes | X-ray Diffraction, Raman Spectroscopy, DSC | X-ray Diffraction, Raman Spectroscopy, DSC |

    Environmental Fate and Advanced Analytical Methodologies

    Investigations into Environmental Degradation Pathways

    Advanced Oxidation Processes (AOPs) are recognized as highly effective methods for degrading persistent organic pollutants in water. mdpi.com Ozonation, a prominent AOP, utilizes ozone (O₃) to either directly oxidize contaminants or to generate highly reactive hydroxyl radicals (•OH) that can degrade a wide range of organic molecules. mdpi.comresearchgate.net

    While specific studies on the ozonation of 4-Iodo-3-nitroaniline are not extensively detailed in the available literature, the degradation pathway can be inferred from research on structurally similar compounds, such as p-nitroaniline (PNA). The reaction mechanism for the degradation of organic pollutants by ozonation involves either direct oxidation by O₃ molecules or indirect oxidation via •OH radicals. mdpi.com The presence of the electron-withdrawing nitro group and the electron-donating amino group on the aromatic ring of this compound would influence its reactivity towards ozone and hydroxyl radicals. epa.gov Research on PNA degradation in petrochemical wastewater using an O₃/UV process demonstrated high removal efficiencies. mdpi.com The study highlighted that under optimal conditions, the removal rate of PNA could reach 94% in synthetic solutions and 81% in real wastewater samples. mdpi.com The degradation efficiency is influenced by factors such as pH, ozone dosage, and the presence of other ions in the water matrix. frontiersin.org

    CompoundSystemKey ConditionsRemoval EfficiencySource
    p-Nitroaniline (PNA) O₃/UVpH: 9.0, O₃ rate: 0.9 g/h, Time: 40 min94% (synthetic), 81% (real sample) mdpi.com
    Bisphenol A (BPA) OzonationpH: 7.0, O₃ dose: 1.0 mg/L, Time: 10 min100% frontiersin.org

    This table presents findings on related compounds to illustrate the potential efficacy of ozonation for degrading nitroaromatic structures.

    Biotransformation is a key process in the environmental degradation of nitroaromatic compounds. Microbial enzymes can catalyze reactions that alter the structure of these chemicals, often leading to their mineralization. Studies on analogous compounds, particularly p-nitroaniline, provide insight into the potential biotransformation pathways for this compound.

    Research using bacterial strains, such as Pseudomonas sp., has demonstrated the ability to degrade p-nitroaniline. nih.goveaht.org The primary mechanism involves the enzymatic reduction of the nitro group (-NO₂) to an amino group (-NH₂), a reaction catalyzed by nitroreductase enzymes. nih.goveaht.org This initial step is crucial as it transforms the nitroaromatic compound into a more biodegradable aromatic amine. Subsequent enzymatic reactions can lead to the opening of the aromatic ring and eventual mineralization. nih.gov

    Key enzymes induced during the biotransformation of p-nitroaniline include nitroreductase, catalase, peroxidase, and catechol dioxygenases. nih.goveaht.org The identification of various metabolites confirms a stepwise degradation pathway. For p-nitroaniline, identified intermediates include p-phenylenediamine (B122844), acetanilide (B955), and catechol, which are then further degraded. nih.goveaht.org The presence of an iodine atom on the this compound ring may influence the rate and pathway of biotransformation compared to p-nitroaniline.

    Parent CompoundBacterial StrainKey Metabolites IdentifiedAnalytical ConfirmationSource
    p-Nitroaniline Pseudomonas DL17p-Phenylenediamine, Acetanilide, Acetaminophen, Catechol, cis,cis-Muconic acid¹H NMR, FTIR, GC-MS nih.goveaht.org

    This table summarizes the biotransformation products of p-nitroaniline, a structural analog of this compound, to suggest potential degradation pathways.

    Oxidative Degradation Processes (e.g., Ozonation)

    Development of Advanced Analytical Techniques for Detection and Monitoring

    The low concentrations at which environmental contaminants often occur necessitate the development of highly sensitive and selective analytical methods for their detection and quantification in complex matrices like soil and water. researchgate.netresearchgate.net

    Several advanced analytical methodologies have been developed for the trace analysis of aromatic amines and their derivatives. These methods often involve a sample preparation and preconcentration step to enhance sensitivity and remove matrix interferences, followed by chromatographic separation and detection. chromatographyonline.com

    Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are widely used for extracting and concentrating nitroanilines from water samples. researchgate.netresearchgate.netchromatographyonline.com An on-line SPE system coupled with High-Performance Liquid Chromatography (HPLC) and UV detection has been successfully used for the determination of aniline (B41778) and nitroanilines in tap and pond water. chromatographyonline.com For gas chromatography (GC) analysis, which offers high selectivity and sensitivity, a derivatization step is often required for polar compounds like nitroanilines. researchgate.netpsu.edu Headspace SPME with on-fiber derivatization followed by GC-Mass Spectrometry (GC-MS) is a sensitive, solvent-free approach for determining aromatic amines. psu.edu Other miniaturized extraction techniques include stir bar sorptive extraction (SBSE) and liquid-phase microextraction (LPME). researchgate.netresearchgate.net

    Analytical TechniqueTarget AnalytesMatrixLimit of Detection (LOD)Source
    MMF-SPME-HPLC NitrophenolsEnvironmental Water0.075–0.27 µg/L researchgate.net
    On-line SPE-HPLC-UV Aniline and NitroanilinesTap and Pond WaterNot specified, but sufficient for trace analysis chromatographyonline.com
    HS-SPME-GC-MS Aromatic AminesEnvironmental and Food SamplesNot specified, but described as sensitive psu.edu
    LPME-GC-MS Aromatic AminesWater SamplesNot specified, but shows good reproducibility (RSD ≤ 11%) researchgate.net

    This table showcases various analytical techniques and their performance for related nitroaromatic compounds, indicating methodologies applicable to this compound.

    Identifying the transformation products or metabolites of this compound in environmental samples is critical for understanding its degradation pathways and the potential formation of more persistent or toxic byproducts. This process, known as speciation and metabolite identification, relies on powerful analytical tools capable of structural elucidation.

    Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for identifying volatile and semi-volatile metabolites. nih.goveaht.org The mass spectrometer fragments the molecules in a predictable manner, creating a unique mass spectrum or "fingerprint" that allows for identification. For instance, in the biotransformation study of p-nitroaniline, GC-MS was used to confirm the fragmentation patterns of metabolites like p-phenylenediamine (molecular ion peak at m/z 108) and acetanilide (molecular ion peak at m/z 135). eaht.org

    In addition to GC-MS, spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. FTIR helps to identify the functional groups present in the metabolites, while ¹H NMR provides detailed information about the chemical environment of hydrogen atoms, allowing for precise structural confirmation. nih.goveaht.org The combined use of these techniques provides a high degree of confidence in the identification of unknown metabolites formed during environmental degradation processes. nih.gov

    Future Research Directions and Emerging Opportunities

    Innovations in Green and Sustainable Synthetic Methodologies

    The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. oup.comoecd-ilibrary.org Future research concerning 4-Iodo-3-nitroaniline will increasingly focus on green chemistry principles, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. oecd-ilibrary.orgrsc.org

    Key areas of innovation include:

    Catalytic Systems: Exploring novel catalysts, particularly those based on earth-abundant metals like cobalt, can lead to more sustainable processes. acs.orgacs.org Research into cobalt-catalyzed redox-economical coupling of o-nitroanilines with alcohols to produce benzimidazoles, for example, showcases a move away from precious metal catalysts and external redox reagents. acs.orgacs.org Further investigation could adapt such systems for transformations involving this compound.

    Electrochemical Synthesis: Electrosynthesis presents a green alternative to traditional chemical methods by using electricity to drive reactions, often under mild conditions and without the need for stoichiometric reagents. researchgate.net This approach could be applied to the synthesis or modification of this compound, potentially offering higher atom economy and reduced environmental impact. researchgate.net

    Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reactions, often leading to higher yields and shorter reaction times. rasayanjournal.co.in Its application in the synthesis of heterocyclic compounds from nitroanilines demonstrates its potential for creating more efficient and sustainable pathways. rasayanjournal.co.in

    Benign Solvents and Reaction Conditions: A significant push in green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents. researchgate.net Research into performing reactions under atmospheric pressure and in aqueous media, as demonstrated in the catalytic monoreduction of dinitro compounds, could be adapted for the synthesis of this compound. oup.comresearchgate.net

    Advanced Computational Modeling for Structure-Property-Activity Prediction

    Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. wordpress.comacs.org For this compound, these techniques offer powerful ways to predict its behavior and guide the design of new molecules with desired properties.

    Future computational efforts will likely concentrate on:

    Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure and reactivity of this compound and its derivatives. acs.orgresearchgate.net Such calculations can provide insights into reaction mechanisms, predict spectroscopic properties, and help understand structure-property relationships. acs.orgacs.org For instance, DFT has been used to study the reduction of 4-nitroaniline, providing thermodynamic analysis of the reaction pathway. acs.org

    Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): These models establish mathematical relationships between the chemical structure of a compound and its biological activity or physical properties. researchgate.netuc.pt By developing QSAR/QSPR models for derivatives of this compound, researchers can predict the efficacy of new compounds as potential drugs or functional materials, thereby streamlining the discovery process. researchgate.net

    Molecular Docking and Dynamics Simulations: These techniques are crucial in drug discovery for predicting how a molecule will bind to a biological target. Given that nitroaniline derivatives are used in pharmaceuticals, these simulations can help in the rational design of new drug candidates based on the this compound scaffold. mdpi.com

    Integration of Omics Technologies for Comprehensive Biological Profiling

    Omics technologies, such as metabolomics, proteomics, and transcriptomics, provide a holistic view of the biological effects of chemical compounds. nih.gov These technologies are increasingly being used in toxicology and drug discovery to understand mechanisms of action and to group chemicals based on their biological effects. nih.govmdpi.com

    Emerging opportunities for this compound in this area include:

    Metabolomics for Chemical Grouping: Metabolomics can provide a "biological fingerprint" of a chemical's effect on an organism. researchgate.netnih.gov Studies have shown that metabolomics can be used to group chemicals with similar toxicological profiles, which can be a powerful tool for risk assessment. nih.govresearchgate.net 4-Chloro-3-nitroaniline (B51477) has been included in such studies, and similar approaches could be applied to this compound to understand its biological impact. nih.gov

    Toxicogenomics: This field integrates omics data with toxicology to investigate the cellular responses to chemical exposure. mdpi.com By studying the changes in gene expression, protein levels, and metabolite profiles in response to this compound, researchers can gain a deeper understanding of its potential toxicity and mechanisms of action. mdpi.com This information is crucial for ensuring the safe use of this compound and its derivatives.

    Rational Design of Next-Generation Functional Materials with Tailored Performance

    The unique electronic and structural properties of this compound make it an attractive building block for the creation of advanced functional materials. a2bchem.com The ability to tune its properties through chemical modification opens up a wide range of possibilities. caltech.edu

    Future research in this domain will likely focus on:

    Conducting Polymers: Substituted anilines can be polymerized to create conducting polymers with tunable electronic properties. escholarship.org By incorporating this compound into polymer chains, it may be possible to create new materials with specific conductivity, solubility, and dispersion stability for applications in next-generation electronics. escholarship.org

    Nonlinear Optical (NLO) Materials: Nitroanilines are known for their NLO properties, which are important for applications in optoelectronics. researchgate.net Computational studies have shown that substituent and solvent effects can enhance these properties. researchgate.net Further research into synthesizing and characterizing derivatives of this compound could lead to the development of new, high-performance NLO materials.

    Crystal Engineering: The iodo and nitro groups in this compound can participate in specific intermolecular interactions, such as halogen and hydrogen bonds, which can be used to control the packing of molecules in a crystal. mdpi.comrsc.org This control over the solid-state structure is crucial for designing materials with desired mechanical and thermal properties. rsc.org Studies on co-crystals of caffeine (B1668208) with halogenated nitroanilines, including this compound, have demonstrated how crystal structure influences mechanical behavior. rsc.org

    Interdisciplinary Approaches for Addressing Complex Scientific Challenges

    The full potential of this compound can be realized through collaborations that bridge different scientific disciplines. The complexity of modern scientific problems often requires a multifaceted approach that combines expertise from chemistry, biology, physics, and materials science.

    Examples of interdisciplinary opportunities include:

    Medicinal Chemistry and Biology: The development of new drugs based on the this compound scaffold requires close collaboration between synthetic chemists who design and create new molecules, and biologists who test their efficacy and mechanism of action. acs.orgmdpi.com Halogenated compounds are increasingly appreciated in drug development. acs.org

    Materials Science and Engineering: The design and fabrication of new functional materials, such as sensors or electronic devices, based on this compound derivatives will benefit from the combined expertise of materials scientists who can characterize the material's properties and engineers who can integrate them into functional devices. caltech.edusqu.edu.om

    Chemistry and Environmental Science: Assessing the environmental fate and impact of this compound and its byproducts requires collaboration between chemists who can develop analytical methods for their detection and environmental scientists who can study their behavior in ecosystems. epa.govresearchgate.net

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-Iodo-3-nitroaniline
    Reactant of Route 2
    4-Iodo-3-nitroaniline

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.